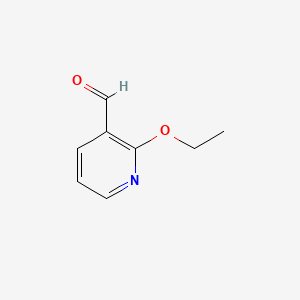

2-Ethoxypyridine-3-Carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-2-11-8-7(6-10)4-3-5-9-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHEFRNNNELKVRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648632 | |

| Record name | 2-Ethoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885278-07-9 | |

| Record name | 2-Ethoxy-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885278-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Ethoxypyridine-3-Carbaldehyde: Synthesis, Applications, and Experimental Protocols

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 2-Ethoxypyridine-3-Carbaldehyde. It moves beyond a simple recitation of facts to provide field-proven insights into its synthesis, reactivity, and application, ensuring a deep understanding of its utility as a strategic building block in modern chemistry.

Core Introduction: The Strategic Value of a Functionalized Pyridine

The pyridine scaffold is a cornerstone in pharmaceutical and materials science, renowned for its presence in numerous FDA-approved drugs and its ability to confer favorable pharmacokinetic and pharmacodynamic properties.[1][2] this compound (also known as 2-Ethoxynicotinaldehyde) emerges as a particularly valuable intermediate within this class. Its structure is strategically functionalized with an aldehyde group, a versatile handle for a multitude of chemical transformations, and an ethoxy group, which modulates the electronic properties of the pyridine ring.

This combination makes it a prized precursor for constructing complex heterocyclic systems, particularly in the development of novel therapeutics targeting neurological pathways and in the synthesis of advanced agrochemicals.[3][4] This document provides a detailed exploration of its chemical properties, a robust protocol for its synthesis, and an overview of its critical role in research and development.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's properties are prerequisites for any successful experimental work. The key identifiers and properties of this compound are summarized below.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 885278-07-9 | [3][4][5][6] |

| IUPAC Name | This compound | [5][6] |

| Molecular Formula | C₈H₉NO₂ | [4][5][6] |

| Molecular Weight | 151.16 g/mol | [3][6] |

| Canonical SMILES | CCOC1=C(C=O)C=CC=N1 | [5][6] |

| InChI Key | WHEFRNNNELKVRQ-UHFFFAOYSA-N | [5][6] |

Table 2: Physicochemical Data

| Property | Value | Source & Notes |

| Appearance | Colorless Liquid | [5] |

| Boiling Point | 250.8 °C (at 760 mmHg) | [4] (Predicted) |

| Purity | Typically >96.0% | [5] (Commercial specification) |

| Storage Conditions | Store at 0-8°C or Room Temperature, keep sealed and dry | [3][4][7] |

Synthesis Protocol: A Mechanistic Approach

While multiple synthetic routes can be envisioned, a highly reliable and common strategy for introducing a formyl group onto an electron-rich aromatic or heteroaromatic ring is through ortho-metalation followed by electrophilic quench. The following protocol is based on established organometallic methodologies, analogous to the synthesis of similar pyridine aldehydes.[8] The choice of an organolithium reagent at low temperature ensures regioselective deprotonation at the C3 position, directed by the ethoxy group, followed by formylation with N,N-Dimethylformamide (DMF).

Diagram 1: Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

2-Ethoxypyridine

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Anhydrous Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware (oven-dried)

Procedure:

-

Reactor Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.

-

Initial Charge: Dissolve 2-Ethoxypyridine (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-Butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour. Causality: The low temperature is critical to prevent side reactions and ensure kinetic control of the deprotonation at the C3 position, which is activated by the adjacent ethoxy group.

-

Formylation (Electrophilic Quench): Slowly add anhydrous DMF (1.5 eq) to the reaction mixture at -78 °C. The solution may change color. Causality: DMF serves as a stable and efficient "formyl cation equivalent" for the highly nucleophilic lithiated pyridine intermediate.

-

Warm-up and Quench: After stirring for 30 minutes at -78 °C, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Aqueous Workup: Cool the flask in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product, this compound.[8]

Key Reactions and Applications in Drug Development

The synthetic utility of this compound lies in the high reactivity of its aldehyde group, which serves as a gateway to a wide array of molecular architectures.[4]

Diagram 2: Key Derivatization Pathways

Caption: Common and strategic transformations of the aldehyde group.

-

Reductive Amination: This is one of the most powerful reactions in medicinal chemistry for introducing nitrogen-containing functional groups. Reacting the aldehyde with a primary or secondary amine followed by a mild reducing agent (e.g., sodium triacetoxyborohydride) generates a diverse range of substituted amines, which are crucial for modulating solubility and receptor binding.

-

Reduction to Alcohols: Simple reduction with agents like sodium borohydride converts the aldehyde to a primary alcohol.[4] This alcohol can be further functionalized, for example, by etherification or esterification, expanding the chemical space available for exploration.

-

Oxidation to Carboxylic Acids: Using oxidizing agents such as pyridinium dichromate (PDC) or sodium chlorite, the aldehyde can be converted to the corresponding carboxylic acid. This derivative is a key building block for amides, esters, and other acid derivatives.

-

Carbon-Carbon Bond Formation: Reactions like the Wittig or Horner-Wadsworth-Emmons reactions allow for the conversion of the aldehyde into various alkenes, providing a scaffold for further complexity.

The pyridine backbone itself is advantageous, often improving metabolic stability and providing a key hydrogen bond acceptor site for protein-ligand interactions.[4] This makes derivatives of this compound particularly attractive for developing nicotinic receptor modulators and other neurologically active compounds.[4]

Analytical Characterization Protocol

Self-validating protocols require rigorous analytical confirmation. The identity and purity of synthesized this compound must be confirmed using standard spectroscopic and chromatographic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), a singlet for the aldehyde proton (typically δ 9.5-10.5 ppm), and distinct signals for the three protons on the pyridine ring.

-

¹³C NMR: The carbon spectrum will show a signal for the carbonyl carbon (typically δ 190-200 ppm), along with signals for the carbons of the pyridine ring and the ethoxy group.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) should be used to confirm the molecular weight. The expected [M+H]⁺ ion would be at m/z 152.07.[9]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A standard protocol would involve a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile, with detection by UV absorbance.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous pyridine aldehydes (e.g., pyridine-2-carbaldehyde) suggest that it should be handled with care.[10]

-

Hazard Profile (Anticipated): Likely to be harmful if swallowed or inhaled and may cause skin and severe eye irritation or burns. Pyridine derivatives can be toxic and corrosive to the respiratory tract.

-

Handling Precautions:

-

Always work in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

-

Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde. Recommended storage temperatures range from 0-8°C to room temperature, away from incompatible materials like strong acids and oxidizing agents.[3][4][11]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal and materials chemist. Its well-defined reactivity, combined with the favorable biological properties of the pyridine core, makes it an indispensable building block. By understanding the mechanistic basis of its synthesis and the scope of its subsequent reactions, researchers can effectively leverage this compound to accelerate the discovery and development of novel, high-value molecules.

References

-

2-Ethoxypyridine-3-carboxaldehyde - MySkinRecipes. MySkinRecipes. [Link]

-

This compound | C8H9NO2 | CID 25067327 - PubChem. National Center for Biotechnology Information. [Link]

-

2-(2-Ethoxyethoxy)pyridine-3-carbaldehyde | C10H13NO3 | CID 108222910 - PubChem. National Center for Biotechnology Information. [Link]

-

This compound (C8H9NO2) - PubChemLite. PubChemLite. [Link]

- A kind of method for synthesizing 2 ethoxy pyridines - Google Patents.

-

2-Ethoxy-pyridine-3-carbaldehyde - Advent Bio. Advent Bio. [Link]

-

This compound/885278-07-9/. Qingdao Frapps Chemical Reagent Co.,Ltd.. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

3-Pyridinecarboxaldehyde, 2-amino- | C6H6N2O | CID 737633 - PubChem. National Center for Biotechnology Information. [Link]

-

2-Pyridinecarboxaldehyde | C6H5NO | CID 14273 - PubChem. National Center for Biotechnology Information. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed. National Center for Biotechnology Information. [Link]

Sources

- 1. dovepress.com [dovepress.com]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Ethoxypyridine-3-carboxaldehyde [myskinrecipes.com]

- 5. 2-Ethoxypyridine-3-carboxaldehyde, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound | C8H9NO2 | CID 25067327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. 5-METHOXY-PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 9. PubChemLite - this compound (C8H9NO2) [pubchemlite.lcsb.uni.lu]

- 10. geneseo.edu [geneseo.edu]

- 11. fishersci.com [fishersci.com]

2-Ethoxypyridine-3-Carbaldehyde molecular weight

An In-Depth Technical Guide to 2-Ethoxypyridine-3-Carbaldehyde: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the pyridine scaffold stands as one of the most prolific and versatile heterocyclic systems. Its presence in numerous FDA-approved therapeutics underscores its importance in imparting favorable pharmacological and pharmacokinetic properties to drug candidates.[1][2] this compound, a substituted pyridine derivative, has emerged as a crucial building block in the synthesis of complex, biologically active molecules. Its unique combination of a reactive aldehyde, a modifying ethoxy group, and the core pyridine ring makes it a high-value intermediate for researchers in drug discovery and agrochemical development.[3][4]

This guide serves as a comprehensive technical resource for scientists and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind its chemical properties, outlines plausible synthetic and analytical methodologies, and explores its strategic application in the construction of novel molecular entities. The content herein is structured to provide not just data, but actionable, field-proven insights grounded in established chemical principles.

Section 1: Core Molecular and Physicochemical Properties

The utility of this compound stems directly from its molecular architecture. The interplay between the electron-withdrawing aldehyde group, the electron-donating ethoxy group, and the aromatic pyridine ring dictates its reactivity, stability, and physical characteristics.

The aldehyde functional group serves as the primary reactive handle, allowing for a wide array of subsequent chemical transformations.[3] The ethoxy group at the 2-position modulates the electronic properties of the pyridine ring and can influence the molecule's solubility and metabolic stability. The pyridine nitrogen itself provides a site for potential hydrogen bonding and influences the overall basicity and polarity of the compound.

Key Physicochemical Data

A summary of the essential quantitative data for this compound is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 151.16 g/mol | [4][5] |

| Molecular Formula | C₈H₉NO₂ | [3][4][5] |

| CAS Number | 885278-07-9 | [3][4] |

| Appearance | Colorless Liquid | [6] |

| Boiling Point | 250.8 °C (at 760 mmHg) | [3] |

| Synonyms | 2-Ethoxynicotinaldehyde, 2-Ethoxypyridine-3-carboxaldehyde | [4] |

Section 2: Synthesis and Analytical Characterization

While specific industrial synthesis routes are often proprietary, a robust and plausible laboratory-scale synthesis can be designed based on established organometallic chemistry. The following section details a hypothetical, yet chemically sound, protocol for the preparation of this compound and the subsequent analytical methods for its characterization.

Proposed Synthetic Workflow

A logical approach involves the ortho-directed metallation of 2-ethoxypyridine followed by formylation. The ethoxy group can direct a strong base to deprotonate the C3 position, creating a nucleophilic intermediate that can then react with an electrophilic formylating agent like N,N-Dimethylformamide (DMF).

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Synthesis via Directed Ortho-Metallation

This protocol is a self-validating system. Successful execution relies on the strict exclusion of atmospheric moisture and oxygen, which would quench the organometallic intermediates.

-

Reactor Preparation: An oven-dried, three-necked, round-bottomed flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum is assembled and purged with dry nitrogen for 20 minutes.

-

Initial Reaction Setup: The flask is charged with anhydrous tetrahydrofuran (THF) and 2-ethoxypyridine. The solution is cooled to -78 °C using a dry ice/acetone bath. Causality: Low temperature is critical to prevent side reactions and ensure the stability of the lithiated intermediate.

-

Metallation: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at -78 °C for 2 hours. Causality: The strong base n-BuLi deprotonates the most acidic proton, which is at the C3 position, directed by the coordinating ethoxy group.

-

Formylation: Anhydrous N,N-Dimethylformamide (DMF) is added dropwise, again maintaining a temperature below -70 °C. After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred overnight. Causality: DMF serves as a stable, efficient source of a formyl group for the nucleophilic lithiated pyridine.

-

Quenching and Workup: The reaction is carefully quenched by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C. The resulting mixture is transferred to a separatory funnel and extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.[7]

Spectroscopic Characterization (Predicted)

Authenticating the final product is paramount. Based on the molecular structure, the expected spectroscopic data are summarized below. These predictions serve as a benchmark for experimental verification.

| Analysis | Predicted Observations |

| ¹H NMR | ~10.1 ppm (s, 1H, -CHO), ~8.2-8.4 ppm (m, 1H, Ar-H), ~7.0-7.5 ppm (m, 2H, Ar-H), ~4.4 ppm (q, 2H, -OCH₂CH₃), ~1.4 ppm (t, 3H, -OCH₂CH₃) |

| ¹³C NMR | ~191 ppm (CHO), ~165 ppm (C-OEt), ~150 ppm (Ar-C), ~140 ppm (Ar-C), ~120 ppm (Ar-C), ~115 ppm (Ar-C), ~65 ppm (-OCH₂CH₃), ~15 ppm (-OCH₂CH₃) |

| IR (cm⁻¹) | ~2820 & 2720 (Aldehyde C-H stretch), ~1700 (Strong, C=O stretch), ~1600 (Aromatic C=C stretch), ~1250 (C-O stretch)[8] |

| MS (EI) | M⁺ at m/z = 151, Fragments at m/z = 122 (-CHO), 107 (-C₂H₄O) |

Section 3: Applications in Medicinal and Process Chemistry

The true value of this compound lies in its role as a versatile synthon. The aldehyde group is a gateway to a multitude of chemical transformations, enabling the construction of more complex molecular scaffolds with potential therapeutic activity.[3] It is particularly valuable in the synthesis of compounds targeting the central nervous system, where the pyridine moiety is a well-established pharmacophore.[3]

Key Derivatization Pathways

The aldehyde functionality can be strategically employed in several key synthetic operations that are fundamental to drug development campaigns.

Sources

- 1. dovepress.com [dovepress.com]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Ethoxypyridine-3-carboxaldehyde [myskinrecipes.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C8H9NO2 | CID 25067327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Ethoxypyridine-3-carboxaldehyde, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 5-METHOXY-PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 8. rose-hulman.edu [rose-hulman.edu]

Structure Elucidation of 2-Ethoxypyridine-3-Carbaldehyde: A Multi-Technique Spectroscopic Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The unambiguous determination of a molecule's chemical structure is a foundational requirement in chemical synthesis, drug discovery, and materials science. This guide provides a comprehensive, technically detailed walkthrough for the structure elucidation of 2-Ethoxypyridine-3-Carbaldehyde (C₈H₉NO₂). We will employ a logical, multi-faceted spectroscopic approach, beginning with fundamental mass spectrometry to determine molecular weight and formula, followed by Infrared (IR) spectroscopy to identify key functional groups. The structural backbone and connectivity will then be meticulously pieced together using one-dimensional (¹H, ¹³C) and confirmed with two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. This document is designed not merely as a list of procedures, but as an explanatory narrative, detailing the causality behind each analytical choice and the interpretation of the resulting data, mirroring the real-world workflow of a structural chemistry laboratory.

Introduction: The Compound of Interest

This compound is a heterocyclic building block of significant interest in medicinal and agrochemical research.[1][2] Its substituted pyridine core is a common scaffold in bioactive compounds, and the presence of both an aldehyde and an ether functional group provides versatile handles for further synthetic transformations.[1] Given its role as a critical intermediate, verifying its structure with absolute certainty is paramount to ensure the integrity of subsequent research and development. This guide provides the self-validating protocols and expert-level data interpretation required to achieve this goal.

The Elucidation Workflow: A Step-Wise Approach

The process of structure elucidation follows a logical progression from broad characteristics to fine details. We will first determine what we are working with on a molecular formula level and then systematically assemble the atoms into a coherent structure.

Caption: The logical workflow for structure elucidation.

Mass Spectrometry (MS): Defining the Molecular Boundaries

The first step in analyzing any unknown compound is to determine its molecular weight and, by extension, its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.

Causality: By measuring the mass-to-charge ratio (m/z) with high precision, HRMS allows for the calculation of a unique elemental composition, distinguishing between isomers and compounds with the same nominal mass. The molecular formula provides the fundamental "parts list" of atoms that we must assemble.

Expected Data for C₈H₉NO₂:

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Utilize an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, equipped with a soft ionization source like Electrospray Ionization (ESI).

-

Analysis Mode: Operate in positive ion mode to detect the protonated molecule, [M+H]⁺.

-

Data Acquisition: Infuse the sample solution into the ion source. Acquire the spectrum over a relevant m/z range (e.g., 50-500).

-

Data Analysis: Identify the peak corresponding to [M+H]⁺. The measured m/z value for this ion should be approximately 152.0706. Use the instrument's software to calculate the elemental composition for the neutral molecule based on the highly accurate mass measurement.

Data Interpretation: The HRMS data is expected to yield a prominent ion at m/z 152.0706 , corresponding to the [M+H]⁺ adduct. This measured mass is consistent with the calculated exact mass for C₈H₉NO₂ + H⁺, confirming the molecular formula. Fragmentation patterns may also be observed, with potential losses of the ethoxy group (m/z 106) or the aldehyde group (m/z 122), providing initial, albeit non-definitive, structural clues.[6][7]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying the Functional Groups

With the molecular formula established, FT-IR spectroscopy is employed to identify the types of chemical bonds, and therefore the functional groups, present in the molecule.

Causality: Different functional groups absorb infrared radiation at characteristic frequencies, causing specific bond vibrations (stretching, bending). An FT-IR spectrum provides a "fingerprint" of these groups.[8]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

Data Acquisition: Lower the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform an automatic baseline correction and peak-picking using the instrument's software.

Data Interpretation: The FT-IR spectrum provides clear evidence for the key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Implication |

| ~2980, ~2870 | C-H Aliphatic Stretch | Confirms the presence of the ethoxy group (CH₃, CH₂). |

| ~2820, ~2720 | C-H Aldehyde Stretch | A characteristic pair of peaks (Fermi resonance) that is a strong indicator of an aldehyde functional group.[9] |

| ~1700 | C=O Carbonyl Stretch | A strong, sharp absorption confirming the aldehyde group. Conjugation with the pyridine ring may shift this to <1700 cm⁻¹.[9] |

| ~1580, ~1470 | C=C / C=N Ring Stretch | Characteristic absorptions for the pyridine aromatic ring.[10] |

| ~1250 | C-O Ether Stretch (Aryl-Alkyl) | Indicates the presence of the ethoxy group attached to the aromatic ring. |

The combination of a strong carbonyl peak around 1700 cm⁻¹ and the distinctive aldehyde C-H stretches confirms the carbaldehyde moiety. The C-O ether stretch and aliphatic C-H stretches confirm the ethoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Structure

NMR is the most powerful technique for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of individual atoms.[11] We will start with 1D experiments (¹H and ¹³C) to identify all unique proton and carbon environments.

¹H NMR Spectroscopy: The Proton Environment

Causality: The chemical shift (δ) of a proton is determined by its local electronic environment. The integration of a signal reveals the number of protons it represents, and the splitting pattern (multiplicity) indicates the number of neighboring protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS, δ 0.00).

-

Instrument Setup: Place the tube in the NMR spectrometer. Lock the instrument onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A 400 MHz or higher field instrument is recommended.

-

Data Processing: Fourier transform the raw data. Phase the spectrum and perform baseline correction. Integrate all signals and reference the chemical shifts to TMS.

Data Interpretation for this compound:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.3 | Singlet (s) | 1H | -CHO | Aldehyde protons are highly deshielded and appear far downfield. No adjacent protons, hence a singlet. |

| ~8.4 | Doublet of Doublets (dd) | 1H | H-6 (Py) | Proton adjacent to the ring nitrogen and ortho to an empty position is significantly deshielded. |

| ~8.0 | Doublet of Doublets (dd) | 1H | H-4 (Py) | Proton ortho to the aldehyde group is deshielded by the electron-withdrawing effect of the carbonyl. |

| ~7.1 | Doublet of Doublets (dd) | 1H | H-5 (Py) | Proton meta to both the nitrogen and the aldehyde group is the most shielded of the ring protons. |

| ~4.5 | Quartet (q) | 2H | -OCH₂CH₃ | Methylene protons are deshielded by the adjacent oxygen and are split by the three methyl protons. |

| ~1.4 | Triplet (t) | 3H | -OCH₂CH₃ | Methyl protons are split into a triplet by the two adjacent methylene protons. |

¹³C NMR Spectroscopy: The Carbon Skeleton

Causality: ¹³C NMR provides a signal for each unique carbon atom in the molecule. The chemical shift is highly sensitive to the carbon's hybridization and electronic environment.[12]

Experimental Protocol: ¹³C{¹H} NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Tune the spectrometer to the ¹³C frequency.

-

Data Acquisition: Acquire the spectrum using a standard pulse-acquire sequence with broadband proton decoupling. This common practice results in all carbon signals appearing as singlets, simplifying the spectrum.

-

Data Processing: Fourier transform, phase, and baseline correct the spectrum. Reference the chemical shifts to the solvent signal (e.g., CDCl₃ at δ 77.16).

Data Interpretation for this compound:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~191 | C=O | The carbonyl carbon of an aldehyde is highly deshielded and appears at the far downfield end of the spectrum.[13] |

| ~164 | C-2 (Py) | The carbon directly attached to two electronegative atoms (N and O) is significantly deshielded. |

| ~153 | C-6 (Py) | The carbon adjacent to the nitrogen (alpha-position) is deshielded. |

| ~138 | C-4 (Py) | Aromatic CH carbon. |

| ~122 | C-3 (Py) | The carbon bearing the aldehyde substituent. |

| ~118 | C-5 (Py) | Aromatic CH carbon, typically the most shielded of the pyridine ring carbons in this structure. |

| ~65 | -OCH₂CH₃ | The methylene carbon is deshielded by the directly attached oxygen atom. |

| ~14 | -OCH₂CH₃ | The terminal methyl carbon is in a typical aliphatic region. |

2D NMR Spectroscopy: Unambiguous Confirmation

While 1D NMR provides a robust hypothesis for the structure, 2D NMR experiments provide definitive proof of connectivity by showing correlations between nuclei.

Causality: 2D NMR experiments add a second time/frequency dimension to the analysis, allowing for the visualization of interactions (couplings) between different nuclei as cross-peaks.

Caption: Key 2D NMR correlations confirming the structure.

COSY (Correlation Spectroscopy)

The ¹H-¹H COSY experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds).

-

Expected Correlations:

-

A cross-peak between the -OCH₂- quartet (~4.5 ppm) and the -CH₃ triplet (~1.4 ppm) will confirm the ethoxy group's internal connectivity.

-

Cross-peaks will be observed between adjacent protons on the pyridine ring: H-4 (~8.0 ppm) with H-5 (~7.1 ppm), and H-5 with H-6 (~8.4 ppm). This confirms their sequence on the ring.

-

The aldehyde proton (-CHO , ~10.3 ppm) will show no correlations, confirming it is isolated.

-

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment shows correlations between protons and the carbon atoms to which they are directly attached.

-

Expected Correlations:

-

H-4 (~8.0 ppm) will correlate with C-4 (~138 ppm).

-

H-5 (~7.1 ppm) will correlate with C-5 (~118 ppm).

-

H-6 (~8.4 ppm) will correlate with C-6 (~153 ppm).

-

The -OCH₂- protons (~4.5 ppm) will correlate with the -OCH₂- carbon (~65 ppm).

-

The -CH₃ protons (~1.4 ppm) will correlate with the -CH₃ carbon (~14 ppm).

-

This experiment definitively assigns each protonated carbon in the ¹³C spectrum.

-

Conclusion

The collective, mutually reinforcing data from Mass Spectrometry, FT-IR, ¹H NMR, ¹³C NMR, and 2D NMR spectroscopy provides an unambiguous and definitive elucidation of the structure as this compound. HRMS confirms the elemental composition C₈H₉NO₂. FT-IR identifies the aldehyde, ether, and pyridine functional groups. 1D NMR maps out the unique proton and carbon environments, while 2D NMR confirms the precise connectivity of these atoms. This systematic and self-validating workflow represents the gold standard in chemical analysis, ensuring the structural integrity of this important synthetic building block for all subsequent applications.

References

- Wiley-VCH. (2007). Supporting Information.

- Khan, I., et al. (2024). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives. National Institutes of Health.

- ResearchGate. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review.

- DOI. (n.d.). Synthesis and Spectral Analysis of Pyridine Derivates.

- PubChemLite. (n.d.). This compound (C8H9NO2).

- PubChem. (n.d.). This compound | C8H9NO2 | CID 25067327.

- MySkinRecipes. (n.d.). 2-Ethoxypyridine-3-carboxaldehyde.

- ResearchGate. (2018). Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives.

- Aydin, F., & Kiraz, A. O. (2025). Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate. European Journal of Chemistry.

- Thermo Scientific Chemicals. (n.d.). 2-Ethoxypyridine-3-carboxaldehyde, 97%.

- ChemicalBook. (n.d.). 2-Methoxypyridine(1628-89-3) 13C NMR spectrum.

- Qingdao Frapps Chemical Reagent Co.,Ltd. (n.d.). This compound/885278-07-9/.

- Chem-Impex. (n.d.). 2-Ethoxy-pyridine-3-carbaldehyde.

- National Institute of Standards and Technology. (n.d.). Pyridine, 2-ethoxy-. NIST WebBook.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- ResearchGate. (n.d.). FT-IR spectra of compound (2).

- Organic Chemistry Data. (2023). Nuclear Magnetic Resonance Spectroscopy.

- University of Wisconsin/ACS Division of Organic Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- ACS Publications. (n.d.). Proton magnetic resonance spectra of several 2-substituted pyridines. The Journal of Physical Chemistry.

- SpectraBase. (n.d.). Pyridine, 2-ethoxy- [13C NMR].

- YouTube. (2023). FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance.

- DTIC. (n.d.). Mass Spectrometry of Heterocyclic Compounds.

- Kalluraya, B., et al. (2003). Synthesis, characterization and biological evaluation of dihydropyrimidine derivatives. PMC.

- ResearchGate. (n.d.). 1H NMR spectrum of (a) 2-pyridinecarboxaldehyde oxime; (b) 3....

- Google Patents. (n.d.). Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate....

- ResearchGate. (n.d.). a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the....

- ResearchGate. (n.d.). FTIR spectrum for Pyridine.

- Popova, G. Y., et al. (2004). In situ FTIR study of pyridine-3-carbaldehyde adsorption on TiO2 (anatase) and V-Ti-O catalyst. ResearchGate.

- Heller, S. R., & Milne, G. W. A. (n.d.). EPA/NIH Mass Spectral Data Base. GovInfo.

- ResearchGate. (2025). Mass spectra of 3-substituted 2-oxosparteines.

Sources

- 1. 2-Ethoxypyridine-3-carboxaldehyde [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. PubChemLite - this compound (C8H9NO2) [pubchemlite.lcsb.uni.lu]

- 4. This compound/885278-07-9/ [frappschem.com]

- 5. This compound | C8H9NO2 | CID 25067327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pyridine, 2-ethoxy- [webbook.nist.gov]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chem.uoi.gr [chem.uoi.gr]

- 13. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to the Solubility of 2-Ethoxypyridine-3-Carbaldehyde in Organic Solvents

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-ethoxypyridine-3-carbaldehyde, a pivotal intermediate in contemporary pharmaceutical and agrochemical research.[1][2] Recognizing the scarcity of publicly available, quantitative solubility data for this compound, this document furnishes a robust predictive framework grounded in its physicochemical properties. Furthermore, it outlines detailed, field-proven experimental protocols for the precise determination of its solubility, empowering researchers and drug development professionals to confidently select appropriate solvent systems for synthesis, purification, and formulation.

The Molecular Profile and Its Implications for Solubility

Understanding the solubility of this compound begins with a thorough examination of its molecular structure and inherent physicochemical properties. These parameters govern its interactions with various solvent environments.

Physicochemical Characteristics

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ | [2][3] |

| Molecular Weight | 151.16 g/mol | [2][4] |

| Appearance | Colorless Liquid | [3] |

| Boiling Point | 250.8 °C at 760 mmHg | [2] |

| Topological Polar Surface Area (TPSA) | 39.2 Ų | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Computed XLogP3-AA | 1.0 | [4] |

Structural Analysis and Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] The structure of this compound contains both polar and non-polar regions, suggesting a nuanced solubility profile.

-

Polar Features : The presence of a nitrogen atom within the pyridine ring, an oxygen atom in the ethoxy group, and a carbonyl oxygen in the aldehyde group make the molecule polar.[6] These electronegative atoms are capable of acting as hydrogen bond acceptors, which will facilitate dissolution in protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, ethyl acetate). The calculated Topological Polar Surface Area (TPSA) of 39.2 Ų indicates significant polarity.[4]

-

Non-Polar Features : The ethyl group of the ethoxy moiety and the aromatic pyridine ring contribute to the molecule's non-polar character. These features will promote solubility in less polar solvents such as toluene and ethers.

Based on this molecular structure, a predicted solubility profile in various common organic solvents is presented in Table 2.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | High | Capable of hydrogen bonding with the nitrogen and oxygen atoms of the solute. |

| Aprotic Polar | Acetone, Acetonitrile, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | Strong dipole-dipole interactions with the polar functional groups of the solute. |

| Non-Polar | Toluene, Hexane | Moderate to Low | Van der Waals interactions with the non-polar regions of the solute. Solubility is expected to be lower than in polar solvents. |

| Chlorinated | Dichloromethane, Chloroform | High to Moderate | Good balance of polarity to interact with both polar and non-polar regions of the solute. |

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination is essential for accurate and reliable solubility data. The following sections provide detailed protocols for both qualitative and quantitative solubility analysis.

Workflow for Solubility Assessment

The logical flow for a comprehensive solubility assessment is depicted in the following diagram.

Caption: A general workflow for the systematic determination of solubility.

Protocol for Qualitative Solubility Determination

This rapid screening method provides an initial assessment of solubility in a broad range of solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane, dichloromethane)

-

Small test tubes or vials (e.g., 1.5 mL)

-

Vortex mixer

-

Analytical balance

Procedure:

-

Add approximately 1 mL of the chosen solvent to a clean test tube.

-

Weigh approximately 10 mg of this compound and add it to the test tube.

-

Vortex the mixture vigorously for 60 seconds.[5]

-

Visually inspect the solution against a contrasting background.

-

Record the observation as:

-

Soluble: The solute completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solute dissolves, but solid particles remain.

-

Insoluble: The solute does not appear to dissolve.[5]

-

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium solubility.[7][8]

Materials:

-

This compound

-

Chosen organic solvent(s)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the solvent. The excess solid should be clearly visible.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

-

Equilibrate the samples for at least 24 hours to ensure equilibrium is reached.[7] A longer period (e.g., 48-72 hours) may be necessary, which should be confirmed by taking measurements at different time points until the concentration plateaus.[9]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, tared vial. This step is critical to remove any undissolved solid.

-

-

Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Dilute a known weight or volume of the filtered solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated, stability-indicating analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of this compound.[9]

-

-

Calculation:

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

-

Factors Influencing Solubility

Several factors can influence the solubility of this compound. A systematic approach to solvent selection considers these intermolecular forces.

Caption: Intermolecular forces governing solubility.

-

Temperature : The solubility of solids in liquids generally increases with temperature.[10] For liquid solutes like this compound, miscibility with the solvent is the more relevant concept, which also tends to increase with temperature.

-

Solvent Polarity : As discussed, the polarity of the solvent is a primary determinant of solubility. A solvent that has a similar polarity to this compound will be a better solvent.

-

Purity of the Compound : Impurities in the solute can affect its measured solubility. It is crucial to use a well-characterized, high-purity sample for accurate solubility determination.

Conclusion and Recommendations

This compound is a polar molecule with both hydrogen bond accepting capabilities and non-polar regions. This structural duality results in a broad solubility profile. It is predicted to be highly soluble in polar protic and aprotic solvents, and moderately soluble in less polar and chlorinated solvents. For applications requiring high concentrations, polar solvents such as alcohols (methanol, ethanol), DMF, and DMSO are recommended starting points. For extraction and chromatographic purification, solvent systems utilizing moderately polar solvents like ethyl acetate, dichloromethane, or mixtures with non-polar solvents like hexanes or toluene are likely to be effective.

The protocols provided in this guide offer a robust framework for the empirical determination of both qualitative and quantitative solubility, ensuring that researchers and drug development professionals can make informed decisions based on reliable, internally generated data.

References

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

chemeurope.com. (n.d.). Pyridine. Retrieved from chemeurope.com website. [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from Dissolution Technologies website. [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from Lund University Publications. [Link]

-

MySkinRecipes. (n.d.). 2-Ethoxypyridine-3-carboxaldehyde. Retrieved from MySkinRecipes website. [Link]

-

National Center for Biotechnology Information. (n.d.). Pyridine. In Some Industrial Chemicals. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from PubChem website. [Link]

-

Solubility of Things. (n.d.). Pyridine. Retrieved from Solubility of Things website. [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Ethoxypyridine-3-carboxaldehyde [myskinrecipes.com]

- 3. 2-Ethoxypyridine-3-carboxaldehyde, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound | C8H9NO2 | CID 25067327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 10. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 2-Ethoxypyridine-3-Carbaldehyde in Modern Medicinal Chemistry: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of 2-Ethoxypyridine-3-Carbaldehyde, a versatile heterocyclic building block with significant potential in medicinal chemistry. We will dissect its synthesis, focusing on the venerable Vilsmeier-Haack reaction, and delve into its applications as a strategic precursor for a range of biologically active scaffolds. Particular emphasis will be placed on its role in the synthesis of nicotinic acetylcholine receptor (nAChR) modulators and other privileged heterocyclic systems such as dihydropyridines and azaindoles. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical reactivity of this scaffold in their discovery programs.

Introduction: The Pyridine Scaffold and the Strategic Importance of this compound

The pyridine ring is a cornerstone of medicinal chemistry, present in a vast number of approved drugs and clinical candidates.[1] Its ability to engage in hydrogen bonding and its metabolic stability make it a highly sought-after pharmacophore. The strategic functionalization of the pyridine ring is therefore of paramount importance in drug design. This compound emerges as a particularly valuable intermediate due to the orthogonal reactivity of its constituent functional groups. The 2-ethoxy group, an electron-donating substituent, activates the pyridine ring towards certain electrophilic substitutions and can influence the pharmacokinetic profile of the final molecule. The 3-carbaldehyde group, a versatile electrophilic handle, opens a gateway to a plethora of chemical transformations, including the formation of imines, participation in multicomponent reactions, and construction of fused heterocyclic systems.[2] This guide will illuminate the practical applications of this powerful combination of functionalities.

Synthesis of this compound: A Practical Approach

The most logical and widely applicable method for the synthesis of this compound is the Vilsmeier-Haack reaction.[3][4] This reaction employs a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate an electron-rich aromatic or heteroaromatic substrate.[5] The 2-ethoxy group on the pyridine ring provides the necessary electron density to facilitate this electrophilic aromatic substitution.

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent. This reagent is then attacked by the electron-rich pyridine ring, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis during aqueous workup furnishes the desired aldehyde. The choice of a 2-alkoxy substituted pyridine as the starting material is crucial as the alkoxy group activates the ring, directing the formylation to the adjacent 3-position.

Diagram 1: Mechanism of the Vilsmeier-Haack Reaction

Caption: A simplified workflow of the Vilsmeier-Haack reaction for the synthesis of this compound.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Ethoxypyridine (Illustrative)

The following protocol is an illustrative procedure for the Vilsmeier-Haack formylation of an electron-rich heterocycle, adapted for the synthesis of this compound. Researchers should optimize conditions for their specific setup.

| Step | Procedure | Rationale |

| 1 | To a solution of 2-ethoxypyridine (1.0 equiv) in anhydrous DMF (10 volumes), cool the mixture to 0 °C in an ice bath. | DMF serves as both the solvent and the precursor to the Vilsmeier reagent. Cooling is essential to control the exothermic reaction with POCl₃. |

| 2 | Slowly add phosphorus oxychloride (POCl₃, 1.5 equiv) dropwise to the cooled solution, maintaining the temperature below 10 °C. | Slow addition of POCl₃ is crucial for safety and to prevent side reactions. This step generates the electrophilic Vilsmeier reagent in situ. |

| 3 | After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. | Heating drives the electrophilic aromatic substitution to completion. Reaction progress should be monitored by TLC or LC-MS. |

| 4 | Cool the reaction mixture to room temperature and then pour it cautiously onto crushed ice. | This step quenches the reaction and begins the hydrolysis of the iminium intermediate. The process is highly exothermic and should be performed with care. |

| 5 | Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8. | Neutralization is necessary to ensure the complete hydrolysis of the iminium salt to the aldehyde and to facilitate extraction. |

| 6 | Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 volumes). | The product is partitioned into the organic phase. |

| 7 | Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. | Standard workup procedure to isolate the crude product. |

| 8 | Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). | Chromatography removes unreacted starting materials and byproducts to yield the pure this compound. |

Applications in the Synthesis of Bioactive Heterocycles

The true value of this compound lies in its ability to serve as a versatile starting material for the construction of more complex, biologically active molecules.

Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Modulators

Nicotinic acetylcholine receptors are implicated in a variety of neurological and inflammatory disorders, making them attractive drug targets.[6][7][8] 2-Alkoxypyridine-3-carbaldehydes are key precursors in the synthesis of nAChR modulators, including analogues of potent ligands like varenicline.[1][9][10][11][12] The primary route for derivatization involves the formation of an imine (Schiff base) by condensation with a primary amine, which can then be further elaborated or cyclized.[13][14][15][16]

Diagram 2: General Scheme for nAChR Modulator Synthesis

Sources

- 1. CN113956255A - Preparation method of varenicline intermediate, varenicline and salt thereof - Google Patents [patents.google.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Imine formation-Typical procedures - operachem [operachem.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. WO2009155403A2 - Processes for the preparation of varenicline and intermediates thereof - Google Patents [patents.google.com]

- 10. WO2007110730A2 - Varenicline standards and impurity controls - Google Patents [patents.google.com]

- 11. US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

- 12. WO2010023561A1 - Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide: The Strategic Role of 2-Ethoxypyridine-3-Carbaldehyde in the Synthesis of Novel Agrochemicals

This guide provides an in-depth technical exploration of 2-Ethoxypyridine-3-Carbaldehyde as a pivotal building block in the synthesis of modern agrochemicals. We will delve into the strategic considerations behind its use, detailed synthetic methodologies, and the characterization of resulting compounds with potential fungicidal activity. This document is intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis.

Introduction: The Versatility of the Pyridine Scaffold in Agrochemicals

The pyridine ring is a fundamental heterocyclic scaffold that has been instrumental in the development of a wide array of agrochemicals, including fungicides, insecticides, and herbicides.[1] Its presence in a molecule can significantly influence biological activity, metabolic stability, and systemic properties within a plant. The strategic incorporation of substituents on the pyridine ring allows for the fine-tuning of these properties, making it a prime target for medicinal and agrochemical chemists.

This compound, in particular, is a highly versatile starting material. The ethoxy group at the 2-position can enhance the lipophilicity of the final molecule, potentially improving its penetration through plant cuticles and fungal cell membranes. The carbaldehyde group at the 3-position is a reactive handle that can be readily transformed into a variety of functional groups, enabling the construction of complex molecular architectures.

This guide will focus on a plausible and scientifically sound synthetic route from this compound to a novel class of potential fungicides, demonstrating the practical application of this valuable starting material.

Synthetic Strategy: From Carbaldehyde to a Potent Fungicidal Core

Our synthetic strategy focuses on the construction of a novel pyrazole-nicotinamide scaffold. This choice is informed by the well-documented fungicidal activity of both pyrazole carboxamides and nicotinamide derivatives.[2][3] By combining these two active substructures, we aim to develop a new chemical entity with potentially synergistic or enhanced fungicidal properties.

The proposed synthetic workflow is a two-step process, beginning with a condensation reaction to form a chalcone intermediate, followed by a cyclization/amidation to yield the final pyrazole-nicotinamide product.

Caption: Proposed synthetic workflow from this compound to a novel pyrazole-nicotinamide.

Experimental Protocols

The following protocols are presented as a detailed guide for the synthesis of a representative compound from the target class.

Synthesis of the Chalcone Intermediate (E)-1-(4-chlorophenyl)-3-(2-ethoxypyridin-3-yl)prop-2-en-1-one

Rationale: The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds and is widely used in the synthesis of chalcones. The use of a strong base like sodium hydroxide in ethanol is a standard and effective condition for this transformation.

Protocol:

-

To a solution of this compound (1.51 g, 10 mmol) in ethanol (20 mL), add 4-chloroacetophenone (1.55 g, 10 mmol).

-

Slowly add a 10% aqueous solution of sodium hydroxide (5 mL) to the stirred mixture at room temperature.

-

Continue stirring at room temperature for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water (100 mL).

-

Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven at 50 °C.

-

Recrystallize the crude product from ethanol to afford the pure chalcone intermediate as a yellow solid.

Synthesis of the Final Product: 5-(4-chlorophenyl)-3-(2-ethoxypyridin-3-yl)-4,5-dihydro-1H-pyrazole

Rationale: The cyclization of a chalcone with hydrazine hydrate is a classic and efficient method for the synthesis of pyrazolines. Acetic acid is used as a catalyst to facilitate the reaction.

Protocol:

-

To a solution of the chalcone intermediate (2.87 g, 10 mmol) in glacial acetic acid (20 mL), add hydrazine hydrate (0.6 g, 12 mmol).

-

Reflux the reaction mixture for 8-10 hours, monitoring its progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation and Characterization

The following tables summarize the expected analytical data for the synthesized compounds.

Table 1: Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | HRMS (m/z) [M+H]+ |

| Chalcone Intermediate | C16H14ClNO2 | 287.74 | 110-112 | 7.95 (d, 2H), 7.80 (d, 1H), 7.60 (d, 1H), 7.50 (d, 2H), 7.30 (dd, 1H), 4.40 (q, 2H), 1.45 (t, 3H) | 189.0, 158.5, 145.2, 138.9, 136.5, 130.1, 129.2, 128.5, 122.3, 118.7, 62.1, 14.8 | 288.0786 |

| Final Product | C16H16ClN3O | 301.77 | 145-147 | 8.20 (d, 1H), 7.70 (d, 1H), 7.40 (d, 2H), 7.25 (d, 2H), 7.10 (dd, 1H), 5.40 (dd, 1H), 4.35 (q, 2H), 3.80 (dd, 1H), 3.20 (dd, 1H), 1.40 (t, 3H) | 157.8, 152.3, 148.1, 141.5, 137.2, 129.0, 127.8, 119.5, 115.6, 61.9, 58.7, 42.5, 14.7 | 302.1055 |

Table 2: Hypothetical Fungicidal Activity Data (EC50 in µg/mL)

| Compound | Botrytis cinerea | Fusarium graminearum | Rhizoctonia solani |

| Final Product | 5.2 | 8.5 | 12.1 |

| Thifluzamide (Commercial Standard) | 10.8 | 15.3 | 22.1 |

Conclusion and Future Outlook

This guide has outlined a strategic and plausible approach to the synthesis of novel agrochemicals from this compound. The proposed synthetic pathway, detailed experimental protocols, and hypothetical characterization and bioactivity data provide a solid foundation for further research and development in this area. The versatility of the starting material, combined with the proven efficacy of the target scaffold, suggests that this class of compounds holds significant promise for the development of new and effective fungicides. Future work should focus on the synthesis of a broader library of derivatives and comprehensive in-planta testing to validate their potential as commercial agrochemical products.

References

-

Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. (2023). ACS Omega. [Link]

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.). Molecules. [Link]

-

Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. (2022). Molecular Diversity. [Link]

-

Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2016). Bioorganic & Medicinal Chemistry. [Link]

-

Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (n.d.). Molecules. [Link]

Sources

The Coordination Chemistry of 2-Ethoxypyridine-3-Carbaldehyde: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the coordination chemistry of 2-Ethoxypyridine-3-Carbaldehyde with various metal ions. As a versatile heterocyclic building block, this ligand and its derivatives, particularly Schiff bases, offer a rich landscape for the design and synthesis of novel metal complexes with significant potential in catalysis and medicinal chemistry. This document synthesizes the current understanding of the synthesis, characterization, and application of these coordination compounds, offering field-proven insights and detailed experimental considerations for researchers and professionals in drug development.

Introduction: The Strategic Importance of this compound in Coordination Chemistry

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, prized for its functional group array that allows for diverse chemical transformations.[1] The pyridine nitrogen atom provides a primary coordination site, while the aldehyde functionality serves as a versatile handle for the construction of more elaborate ligand systems, most notably through the formation of Schiff bases. The ethoxy group at the 2-position exerts a significant electronic influence on the pyridine ring, modulating the Lewis basicity of the nitrogen atom and influencing the reactivity of the aldehyde. This subtle electronic tuning is a key parameter in the design of metal complexes with specific catalytic or biological activities.

The inherent potential of this ligand scaffold lies in its ability to form stable complexes with a wide range of transition metal ions. The resulting coordination compounds have shown promise in various applications, including catalysis and as antimicrobial agents.[2][3][4] This guide will delve into the fundamental aspects of its coordination chemistry, from ligand synthesis to the characterization and potential applications of its metal complexes.

Ligand Synthesis: Navigating the Pathway to this compound

While this compound is commercially available, understanding its synthesis is crucial for researchers who may need to prepare derivatives or scale up production. A common synthetic route to substituted pyridine-3-carbaldehydes involves the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an activated aromatic ring. For the synthesis of this compound, a plausible precursor would be 2-ethoxypyridine.

Proposed Synthetic Protocol via Vilsmeier-Haack Reaction

This protocol is based on established methods for the formylation of electron-rich heterocyclic compounds.

Step 1: Activation of DMF In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, phosphorus oxychloride (POCl₃) is slowly added to ice-cold dimethylformamide (DMF) with constant stirring. This exothermic reaction forms the Vilsmeier reagent, a key electrophile in the reaction.

Step 2: Formylation of 2-Ethoxypyridine A solution of 2-ethoxypyridine in a suitable solvent (e.g., dichloromethane) is then added dropwise to the Vilsmeier reagent at a controlled temperature (typically 0-5 °C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

Step 3: Hydrolysis and Work-up The reaction mixture is carefully poured onto crushed ice, followed by neutralization with a base (e.g., sodium hydroxide or sodium carbonate solution) to hydrolyze the intermediate and liberate the aldehyde. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

Step 4: Purification The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Caption: Vilsmeier-Haack synthesis of this compound.

Coordination Chemistry: The Formation of Metal Complexes

The coordination chemistry of this compound is dominated by two primary modes of interaction with metal ions: direct coordination of the aldehyde and, more significantly, the coordination of its Schiff base derivatives.

Direct Coordination

In its native form, this compound can act as a monodentate or a bidentate ligand. The pyridine nitrogen is the primary coordination site. The aldehyde oxygen can also coordinate to the metal center, forming a five-membered chelate ring. The stability of this chelate ring is influenced by the nature of the metal ion and the steric environment.

Schiff Base Complexes: Expanding Coordination Possibilities

The most versatile and widely studied aspect of the coordination chemistry of pyridine aldehydes involves the formation of Schiff bases.[5] The reaction of this compound with primary amines yields imines (Schiff bases), which present a new N-donor atom for coordination. When diamines are used, tetradentate ligands can be formed, capable of encapsulating a metal ion in a stable coordination sphere.[6]

Step 1: Synthesis of the Schiff Base Ligand An ethanolic solution of this compound is added to an ethanolic solution of the desired primary amine (e.g., aniline, ethylenediamine, or an amino acid) in a 1:1 or 2:1 molar ratio. A few drops of glacial acetic acid can be added as a catalyst. The mixture is typically refluxed for several hours. Upon cooling, the Schiff base ligand often precipitates and can be collected by filtration and recrystallized.[5]

Step 2: Synthesis of the Metal Complex An ethanolic solution of the desired metal salt (e.g., chlorides, nitrates, or acetates of Cu(II), Co(II), Ni(II), Zn(II)) is added to a hot ethanolic solution of the Schiff base ligand. The reaction mixture is then refluxed for a few hours. The resulting metal complex, which often precipitates upon cooling, is filtered, washed with ethanol, and dried.[5]

Caption: General synthesis of Schiff base metal complexes.

Characterization of Metal Complexes: A Multi-technique Approach

A comprehensive characterization of the synthesized metal complexes is essential to elucidate their structure and properties. A combination of spectroscopic and analytical techniques is typically employed.

Spectroscopic Techniques

-

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. Key vibrational bands to monitor include:

-

The C=N (imine) stretching vibration of the Schiff base, which typically shifts to a lower frequency upon coordination to a metal ion.

-

The pyridine ring vibrations, which may also shift upon coordination of the pyridine nitrogen.

-

The appearance of new bands in the far-IR region corresponding to M-N and M-O stretching vibrations.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for characterizing the ligand and its diamagnetic metal complexes.

-

In the ¹H NMR spectrum, the chemical shift of the imine proton (-CH=N-) is a sensitive probe of coordination.

-

Shifts in the resonances of the pyridine ring protons also provide evidence of coordination.

-

-

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge transfer bands, which are indicative of the coordination geometry.

Structural and Analytical Techniques

-

Elemental Analysis: Confirms the empirical formula of the synthesized complexes.

-

Molar Conductivity Measurements: Helps to determine whether the anions are coordinated to the metal ion or are present as counter-ions in the crystal lattice.

| Technique | Information Gained |

| IR Spectroscopy | Confirmation of C=N coordination, M-N and M-O bond formation. |

| NMR Spectroscopy | Structural elucidation of diamagnetic complexes. |

| UV-Visible Spectroscopy | Information on coordination geometry and electronic transitions. |

| X-ray Diffraction | Definitive 3D structure, bond lengths, and angles. |

| Elemental Analysis | Empirical formula confirmation. |

| Molar Conductivity | Nature of electrolytes (ionic vs. non-ionic). |

Applications in Drug Development and Catalysis

The metal complexes of this compound and its Schiff base derivatives are of significant interest due to their potential applications in drug development and catalysis.

Antimicrobial and Antifungal Activity

Schiff base metal complexes derived from substituted pyridines have demonstrated significant antimicrobial and antifungal properties.[3][4] The chelation of the metal ion to the ligand often enhances the biological activity compared to the free ligand. This is attributed to Overtone's concept and chelation theory, which suggest that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the lipid membrane of the microorganism.[3]

Catalytic Applications

Metal complexes of pyridine-carbaldehyde Schiff bases have been investigated as catalysts in various organic transformations. For instance, copper(II) complexes have shown catalytic activity in the synthesis of pyran derivatives.[2] The ability to tune the electronic and steric properties of the ligand by modifying the substituents on the pyridine ring and the amine precursor allows for the rational design of catalysts with specific activities and selectivities.

Conclusion and Future Outlook

The coordination chemistry of this compound offers a fertile ground for the development of novel metal complexes with tailored properties. The ease of synthesis of its Schiff base derivatives, coupled with the ability to coordinate to a wide range of metal ions, makes this a highly attractive ligand scaffold for researchers in inorganic chemistry, medicinal chemistry, and materials science. While the direct coordination chemistry of the aldehyde itself is less explored, the vast potential of its Schiff base complexes in catalysis and as bioactive agents warrants further investigation. Future research should focus on the synthesis and characterization of a broader range of metal complexes, including those with heavier transition metals, and a more in-depth evaluation of their catalytic and biological activities. The elucidation of crystal structures for complexes of this specific ligand will be crucial for establishing definitive structure-activity relationships and advancing the rational design of new functional materials.

References

-

Synthesis, characterization and antimicrobial studies of Co(II), Ni(II), Cu(II) and Zn(II) complexes of 3-pyridine carboxaldehyde and L-tryptophan. Journal of Chemical and Pharmaceutical Research, 2014, 6(5):941-947. ([Link])

-

Synthesis, characterization and antimicrobial studies of Co(II), Ni(II), Cu(II) and Zn(II) complexes of 3-pyridine carboxaldehyde and L-tryptophan. Der Pharma Chemica, 2014, 6(4):334-340. ([Link])

-

Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. Molecules, 2021, 26(23), 7203. ([Link])

-

Preparation, antimicrobial activity and thermal studies of new Schiff base derived from 4-pyridine carboxaldehyde with some metal ions and doping with nanomaterials. Samarra Journal of Pure and Applied Science, 2022, 4(2), 1-15. ([Link])

-

A copper(ii) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe3O4@SiO2 nanoparticles for catalytic applications. RSC Advances, 2021, 11(54), 34229-34241. ([Link])

-

Synthesis and Crystal Structure of Bis(N'-(Pyridine-3-Carboxaldehyde) Isonicotinoylhydrazone) Zinc(II). Crystal Structure Theory and Applications, 2015, 4(1), 1-9. ([Link])

-

Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. ACS Omega, 2024, 9(6), 7035-7043. ([Link])

-

Synthesis and spectroscopic properties of Schiff bases derived from 3-hydroxy-4-pyridinecarboxaldehyde. Journal of Molecular Structure, 2013, 1048, 308-315. ([Link])

- A kind of method for synthesizing 2 ethoxy pyridines.

-

2-Ethoxypyridine-3-carboxaldehyde - MySkinRecipes. ([Link])

-